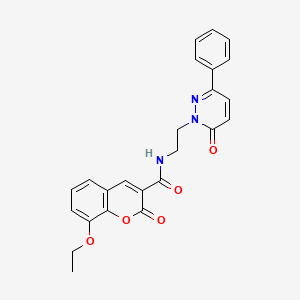

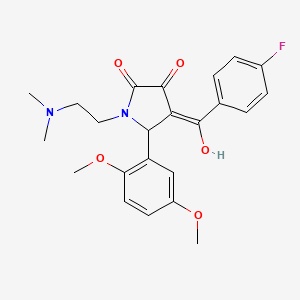

![molecular formula C16H23N5O2 B2893696 4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 899987-68-9](/img/structure/B2893696.png)

4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. PDEs are a family of enzymes that regulate the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play important roles in intracellular signaling pathways. Ro 20-1724 has been widely used as a research tool to investigate the physiological and biochemical functions of PDEs, as well as to explore potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Modification

Research has explored the synthesis and modification of imidazole derivatives and their utility in various chemical transformations. For example, the synthesis of orthoamide derivatives of 1,3-dimethylparabanic acid involves the transformation of imidazolidine diones through thiolysis and methylation processes to yield heterocyclic orthoamide derivatives (Kantlehner, Haug, & Bauer, 2012). This demonstrates the versatility of imidazole derivatives in synthesizing complex organic molecules.

Catalysis and Material Science

Imidazole and its derivatives have been utilized in catalysis and material science. For instance, the synthesis and characterization of silver(I), gold(I), and gold(III) complexes with imidazole ligands have been reported, highlighting their potential in catalytic applications and material science due to their unique chemical properties (Gaillard, Bantreil, Slawin, & Nolan, 2009).

Molecular Interactions and Binding Studies

Imidazole derivatives have been studied for their role in molecular interactions, such as hydrogen bonding. Research into the coexistence of carbene⋯H-D hydrogen bonds and other accompanying interactions in dimers of N-heterocyclic carbenes reveals the complexity and importance of these interactions in chemistry and potentially in drug design (Jabłoński, 2022).

Luminescence and Sensing

Imidazole derivatives have been explored for their luminescent properties and potential use in sensing applications. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, which show selective sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name |

4,7-dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-9(2)7-20-14(22)12-13(18(6)16(20)23)17-15-19(12)8-11(5)21(15)10(3)4/h8-10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRVQJUYUYXZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

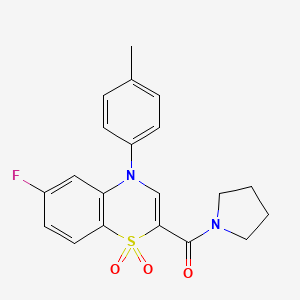

![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)

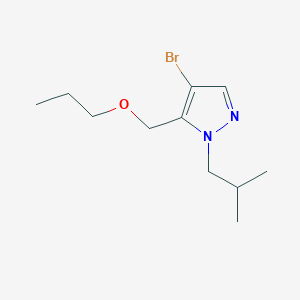

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

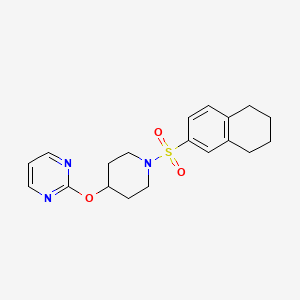

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)